

Spectroscopic data for 2,4,5-Trimethylaniline hydrochloride (NMR, IR, MS)

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Compound of Interest

Compound Name: 2,4,5-Trimethylaniline
hydrochloride

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A comprehensive analysis of the spectroscopic properties of **2,4,5-Trimethylaniline hydrochloride** is essential for researchers and scientists in the field of drug development and chemical analysis. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of public spectroscopic data specifically for the hydrochloride salt, this report primarily presents the data for the free amine, 2,4,5-Trimethylaniline, and discusses the anticipated spectral changes upon its conversion to the hydrochloride salt.

Spectroscopic Data Analysis

The structural elucidation of **2,4,5-Trimethylaniline hydrochloride** is accomplished through the combined use of NMR, IR, and MS. Each technique provides unique insights into the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: While specific ¹H NMR data for **2,4,5-Trimethylaniline hydrochloride** is not readily available in public databases, a theoretical spectrum can be predicted. The protonated amine group (-NH₃⁺) would likely appear as a broad singlet significantly downfield

due to the deshielding effect of the positive charge. The aromatic protons would show distinct signals, and the three methyl groups would also have characteristic chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data presented below is for the free amine, 2,4,5-Trimethylaniline. For the hydrochloride salt, the chemical shifts of the carbons attached to the nitrogen and in the aromatic ring are expected to be influenced by the protonation of the amine group.

Table 1: ¹³C NMR Spectroscopic Data for 2,4,5-Trimethylaniline

Carbon Atom	Chemical Shift (ppm)
C1 (C-NH ₂)	~143-145
C2 (C-CH ₃)	~128-130
C3 (Ar-H)	~115-117
C4 (C-CH ₃)	~132-134
C5 (C-CH ₃)	~130-132
C6 (Ar-H)	~129-131
CH ₃ at C2	~17-19
CH ₃ at C4	~19-21
CH ₃ at C5	~18-20

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,4,5-Trimethylaniline hydrochloride** would exhibit characteristic absorption bands. The data below is for the free amine, with expected changes for the hydrochloride noted.

Table 2: Key IR Absorption Bands for 2,4,5-Trimethylaniline and Expected Changes for the Hydrochloride Salt

Functional Group	Free Amine (cm ⁻¹) [1]	Expected for Hydrochloride (cm ⁻¹)	Vibrational Mode
N-H Stretch	3300-3500 (two bands)	2800-3200 (broad)	Stretching
C-H Stretch (Aromatic)	3000-3100	3000-3100	Stretching
C-H Stretch (Aliphatic)	2850-3000	2850-3000	Stretching
N-H Bend	1600-1650	1500-1600 (Ammonium ion)	Bending
C=C Stretch (Aromatic)	1450-1600	1450-1600	Stretching
C-N Stretch	1250-1350	1250-1350	Stretching

The most significant change in the IR spectrum upon formation of the hydrochloride salt is the appearance of a broad absorption band in the 2800-3200 cm⁻¹ region, corresponding to the stretching of the N-H bonds in the ammonium group (-NH₃⁺), and the appearance of an ammonium bending vibration around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of **2,4,5-Trimethylaniline hydrochloride** would likely show the molecular ion of the free amine, as the hydrochloride salt would dissociate in the ionization source.

Table 3: Mass Spectrometry Data for 2,4,5-Trimethylaniline

m/z	Relative Intensity (%)	Assignment
135	High	[M] ⁺
120	Moderate	[M-CH ₃] ⁺

The molecular weight of 2,4,5-Trimethylaniline is 135.21 g/mol , and its hydrochloride salt is 171.67 g/mol .[\[2\]](#)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of **2,4,5-Trimethylaniline hydrochloride** would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆), as it is a salt. The solution would then be transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

IR Spectroscopy

For a solid sample like **2,4,5-Trimethylaniline hydrochloride**, the KBr pellet method is commonly used.[\[3\]](#) A small amount of the sample is ground with dry potassium bromide (KBr) powder and then compressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

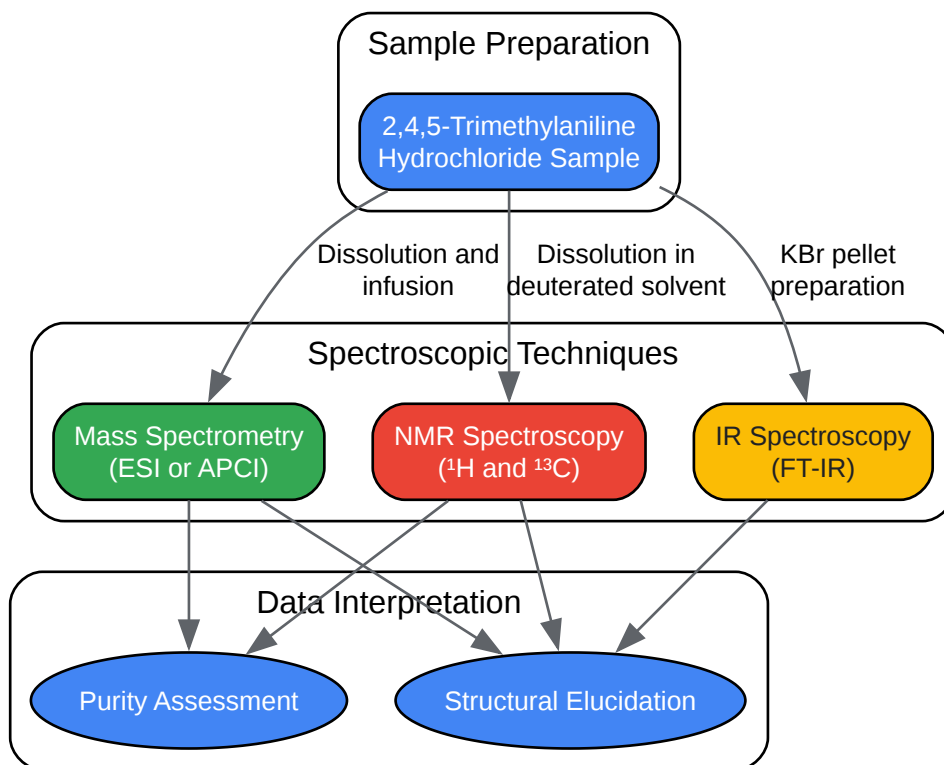
Mass Spectrometry

For a compound like **2,4,5-Trimethylaniline hydrochloride**, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization methods. The sample would be dissolved in an appropriate solvent and introduced into the mass spectrometer. The instrument would be set to scan a relevant mass range to detect the molecular ion and its fragments.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4,5-Trimethylaniline hydrochloride**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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